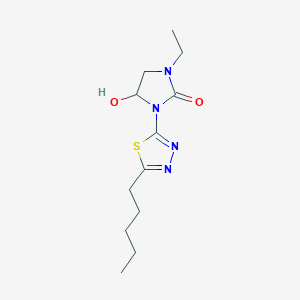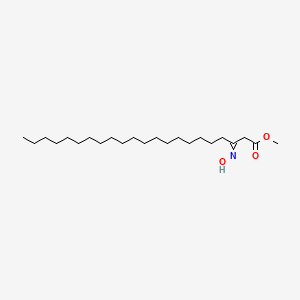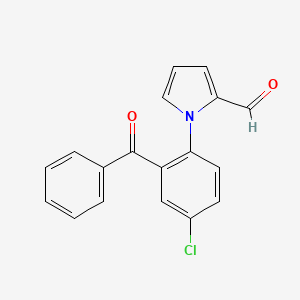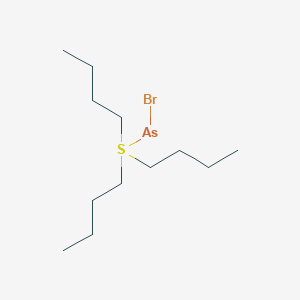
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiadiazole ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of ethyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts such as palladium or platinum can also be employed to increase the reaction rate and yield .
化学反応の分析
Types of Reactions
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazolidinone ring can be reduced to form an imidazolidine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-keto-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one.
Reduction: Formation of 1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidine.
Substitution: Formation of various substituted thiadiazole derivatives.
科学的研究の応用
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism of action of 1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 1-Ethyl-4-hydroxy-3-(5-methyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-ethyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
- 1-Ethyl-4-hydroxy-3-(5-propyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one
Uniqueness
1-Ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-YL)imidazolidin-2-one is unique due to its longer pentyl side chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .
特性
CAS番号 |
62773-83-5 |
|---|---|
分子式 |
C12H20N4O2S |
分子量 |
284.38 g/mol |
IUPAC名 |
1-ethyl-4-hydroxy-3-(5-pentyl-1,3,4-thiadiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C12H20N4O2S/c1-3-5-6-7-9-13-14-11(19-9)16-10(17)8-15(4-2)12(16)18/h10,17H,3-8H2,1-2H3 |
InChIキー |
HJOSOXZMASKGLX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=NN=C(S1)N2C(CN(C2=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)









